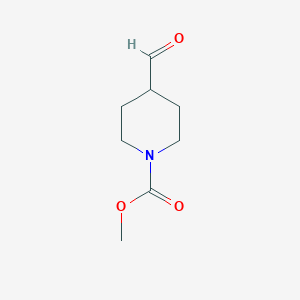
Methyl 4-formylpiperidine-1-carboxylate
Description
Methyl 4-formylpiperidine-1-carboxylate is a piperidine derivative featuring a formyl group at the 4-position and a methyl carbamate group at the 1-position. This compound is of interest in medicinal chemistry and organic synthesis due to its dual functional groups, which enable diverse reactivity. However, direct literature on the methyl ester variant is sparse. Available research primarily focuses on structural analogs, such as tert-butyl 4-formylpiperidine-1-carboxylate (CAS 137076-22-3) and benzyl 4-formylpiperidine-1-carboxylate (CAS 138163-08-3), which share the 4-formylpiperidine core but differ in the carbamate protecting group . These analogs serve as critical intermediates in drug discovery, particularly for protease inhibitors and spirocyclic compounds .
Properties
Molecular Formula |
C8H13NO3 |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
methyl 4-formylpiperidine-1-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-12-8(11)9-4-2-7(6-10)3-5-9/h6-7H,2-5H2,1H3 |
InChI Key |
CRPZGXDAOCLHPF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CCC(CC1)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
Key Research Findings
Synthetic Efficiency : tert-Butyl derivatives achieve higher yields (74–83%) in multi-step syntheses compared to benzyl analogs, where yields are less frequently reported .
Reactivity Trends : The tert-butyl group enhances steric protection of the piperidine nitrogen, while benzyl groups offer versatile deprotection pathways .
Biological Performance : Carbamate choice (tert-butyl vs. benzyl) impacts solubility and target engagement, critical for optimizing drug candidates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


